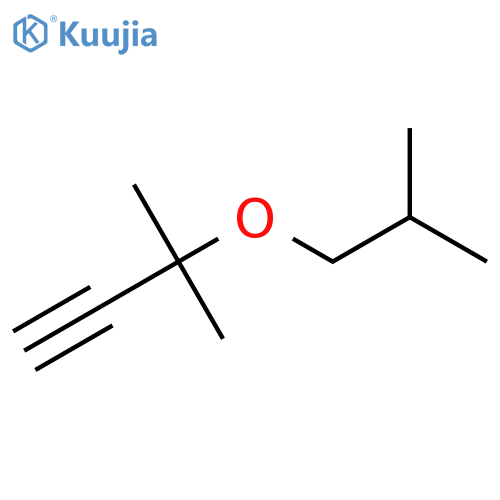Cas no 2137549-30-3 (3-Methyl-3-(2-methylpropoxy)but-1-yne)

2137549-30-3 structure
商品名:3-Methyl-3-(2-methylpropoxy)but-1-yne
CAS番号:2137549-30-3
MF:C9H16O
メガワット:140.222743034363
CID:5266863
3-Methyl-3-(2-methylpropoxy)but-1-yne 化学的及び物理的性質
名前と識別子
-
- 3-methyl-3-(2-methylpropoxy)but-1-yne
- 1-Butyne, 3-methyl-3-(2-methylpropoxy)-
- 3-Methyl-3-(2-methylpropoxy)but-1-yne
-
- インチ: 1S/C9H16O/c1-6-9(4,5)10-7-8(2)3/h1,8H,7H2,2-5H3
- InChIKey: UMKDKLKUIRERDL-UHFFFAOYSA-N
- ほほえんだ: O(C(C#C)(C)C)CC(C)C
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 10
- 回転可能化学結合数: 4
- 複雑さ: 136
- 疎水性パラメータ計算基準値(XlogP): 2.1
- トポロジー分子極性表面積: 9.2
3-Methyl-3-(2-methylpropoxy)but-1-yne 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-362971-5.0g |
3-methyl-3-(2-methylpropoxy)but-1-yne |
2137549-30-3 | 5.0g |
$2152.0 | 2023-03-07 | ||
| Enamine | EN300-362971-0.5g |
3-methyl-3-(2-methylpropoxy)but-1-yne |
2137549-30-3 | 0.5g |
$713.0 | 2023-03-07 | ||
| Enamine | EN300-362971-0.25g |
3-methyl-3-(2-methylpropoxy)but-1-yne |
2137549-30-3 | 0.25g |
$683.0 | 2023-03-07 | ||
| Enamine | EN300-362971-0.05g |
3-methyl-3-(2-methylpropoxy)but-1-yne |
2137549-30-3 | 0.05g |
$624.0 | 2023-03-07 | ||
| Enamine | EN300-362971-1.0g |
3-methyl-3-(2-methylpropoxy)but-1-yne |
2137549-30-3 | 1g |
$0.0 | 2023-06-07 | ||
| Enamine | EN300-362971-2.5g |
3-methyl-3-(2-methylpropoxy)but-1-yne |
2137549-30-3 | 2.5g |
$1454.0 | 2023-03-07 | ||
| Enamine | EN300-362971-0.1g |
3-methyl-3-(2-methylpropoxy)but-1-yne |
2137549-30-3 | 0.1g |
$653.0 | 2023-03-07 | ||
| Enamine | EN300-362971-10.0g |
3-methyl-3-(2-methylpropoxy)but-1-yne |
2137549-30-3 | 10.0g |
$3191.0 | 2023-03-07 |
3-Methyl-3-(2-methylpropoxy)but-1-yne 関連文献
-
C. Pham-Huu,N. Keller,C. Estournès,G. Ehret,M. J. Ledoux Chem. Commun., 2002, 1882-1883
-
Ping Tong Food Funct., 2020,11, 628-639
-
Feilong Yan,Xuan Tang,Yuehua Wei,Libao Chen,Ming Zhang,Taihong Wang J. Mater. Chem. A, 2015,3, 12672-12679
-
Patrick Johannes Riss,René Hummerich,Patrick Schloss Org. Biomol. Chem., 2009,7, 2688-2698
2137549-30-3 (3-Methyl-3-(2-methylpropoxy)but-1-yne) 関連製品
- 325694-70-0(N-(2H-1,3-benzodioxol-5-yl)methyl-4-methoxy-3-nitrobenzene-1-sulfonamide)
- 2680546-11-4(methyl 2-{(benzyloxy)carbonylamino}-3-(2-fluoropyridin-3-yl)propanoate)
- 2229607-52-5(4-(3-bromoprop-1-en-2-yl)-2-methyl-1-nitrobenzene)
- 379254-42-9(4-{(4-methyl-4H-1,2,4-triazol-3-yl)sulfanylmethyl}benzohydrazide)
- 458566-77-3((2R,3R)-2-methyloxolan-3-amine)
- 1869599-51-8(5-(Benzyloxy)-2-{[(benzyloxy)carbonyl]amino}pentanoic acid)
- 865591-06-6(N-1-(adamantan-1-yl)ethyl-5-oxo-2H,3H,5H-1,3thiazolo3,2-apyrimidine-6-carboxamide)
- 2171621-44-4(3-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanoylpyrrolidin-2-yl}propanoic acid)
- 2034274-21-8(N'-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide)
- 2228435-20-7(4-(oxiran-2-yl)methyl-3-(trifluoromethyl)-1H-pyrazole)
推奨される供給者
钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
